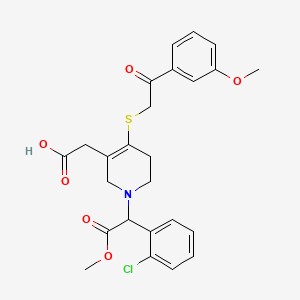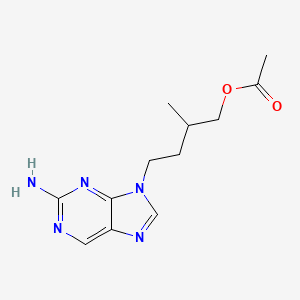
Clarithromycin-Verunreinigung K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clarithromycin Impurity K, also known as 3-O-Decladinosyl-8,9:10,11-dianhydro-6-O-methylerythromycin A , is an impurity standard of Clarithromycin . Clarithromycin is an antibiotic belonging to the macrolide class, commonly used to treat various bacterial infections .
Synthesis Analysis
The synthesis of Clarithromycin Impurity K involves controlling the isomeric impurity in a key raw material to achieve the corresponding pure isomer-free targeted active pharmaceutical ingredient (API) in downstream processing . The process does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .Molecular Structure Analysis
The molecular formula of Clarithromycin Impurity K is C30H51NO8 . The molecular weight is 553.73 . The structure of Clarithromycin Impurity K can be represented by the SMILES string:CC@@(C/C(C)=C1O[C@@]2(C)C=C\1C)C@@HCC)=O)C)O)C)OC@@C[C@@H]3N(C)C)([H])[C@@H]3O .
Wissenschaftliche Forschungsanwendungen
Bestimmung und Stabilitätsbewertung in Humanplasma
Clarithromycin-Verunreinigung K wird bei der Entwicklung und Validierung einer selektiven, empfindlichen und stabilitätsanzeigenden Umkehrphasen-Hochleistungsflüssigkeitschromatographie-Methode zur Bestimmung des Antibiotikums Clarithromycin in Humanplasma verwendet {svg_1}. Diese Methode wird zur Quantifizierung von Clarithromycin in mit Spikes versehenem Humanplasma und realen Proben von gesunden Freiwilligen angewendet, was ihre Nützlichkeit und ihren Durchsatz für klinische und Bioverfügbarkeitsstudien belegt {svg_2}.
Entwicklung und Validierung analytischer Methoden
This compound kann für die Entwicklung und Validierung analytischer Methoden (AMV) verwendet werden. Dies ist besonders nützlich während der kommerziellen Produktion von Clarithromycin {svg_3}.
Anwendung in der Qualitätskontrolle
This compound wird in Anwendungen der Qualitätskontrolle (QC) für abgekürzte neue Arzneimittelzulassungen (ANDA) oder während der kommerziellen Produktion von Clarithromycin verwendet {svg_4}.
Pharmazeutische Referenzstandards
This compound wird als pharmazeutischer Referenzstandard verwendet. Diese Standards bieten Pharma-Laboren und Herstellern eine bequeme und kostengünstige Alternative zur Herstellung von internen Arbeitsstandards {svg_5}.
Qualitätsprüfungen und -assays
This compound ist für den Einsatz in bestimmten Qualitätsprüfungen und -assays bestimmt, wie sie im USP-Kompendium angegeben sind {svg_6}.
Wirkmechanismus
Target of Action
Clarithromycin Impurity K, also known as 3-O-decladinosyl-8,9,10,11-dianhydro-6-O-methylerythromycin A, is a highly purified impurity found in Clarithromycin . Like Clarithromycin, it is likely to target the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in peptide bond formation and translocation during the translation and protein assembly process .
Mode of Action
Clarithromycin inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this interaction can be bacteriostatic or bactericidal .
Pharmacokinetics
Clarithromycin, the parent compound, is known to have a high oral bioavailability, with plasma concentrations reaching peak levels within 2-3 hours of administration . It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes and has an active metabolite, 14-hydroxyclarithromycin . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively .
Action Environment
For instance, the stability and efficacy of Clarithromycin can be affected by the pH of the stomach . Furthermore, the concentration of this impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Clarithromycin Impurity K involves a series of chemical reactions that convert starting materials into the final product. The pathway is designed to be efficient and cost-effective while minimizing the production of unwanted byproducts.", "Starting Materials": [ "Clarithromycin", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium sulfite", "Sodium carbonate", "Acetic acid", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Clarithromycin is dissolved in a mixture of methanol and water.", "Step 2: Sodium hydroxide is added to the solution to adjust the pH to 9-10.", "Step 3: The solution is cooled to 0-5°C and sodium nitrite is added slowly with stirring.", "Step 4: The resulting mixture is stirred for 30 minutes at 0-5°C.", "Step 5: Hydrochloric acid is added slowly with stirring to adjust the pH to 3-4.", "Step 6: Sodium sulfite is added to the mixture and stirred for 10 minutes.", "Step 7: Sodium carbonate is added slowly to adjust the pH to 8-9.", "Step 8: Acetic acid is added to the mixture and stirred for 10 minutes.", "Step 9: Acetic anhydride is added slowly to the mixture and stirred for 30 minutes.", "Step 10: The resulting mixture is filtered, and the solid is washed with water and dried.", "Step 11: The solid is recrystallized from a mixture of methanol and water to obtain Clarithromycin Impurity K." ] } | |
CAS-Nummer |
127157-35-1 |
Molekularformel |
C30H51NO8 |
Molekulargewicht |
553.73 |
Aussehen |
White Solid |
melting_point |
202-207°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin; 3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-methylerythromycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)



![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)

